molecular formula C2H4ClNO B12106364 Chloroacetaldehyde oxime

Chloroacetaldehyde oxime

Cat. No.: B12106364
M. Wt: 93.51 g/mol
InChI Key: JMASXNZVWWFJRF-DUXPYHPUSA-N
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Description

Chloroacetaldehyde oxime is an organic compound with the molecular formula C₂H₄ClNO. It is a derivative of acetaldehyde oxime where one hydrogen atom is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroacetaldehyde oxime can be synthesized using acetaldoxime and chlorine as the primary reactants. The reaction typically involves the chlorination of acetaldoxime under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of acetaldoxime in the presence of a suitable solvent and catalyst. The process is designed to maximize yield and minimize by-products, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Chloroacetaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chloroacetic acid.

    Reduction: It can be reduced to form chloroethanol.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chloroacetaldehyde oxime has diverse applications in scientific research:

Mechanism of Action

Chloroacetaldehyde oxime exerts its effects primarily through alkylation and inhibition of mitochondrial oxidative phosphorylation. It can cause DNA strand breaks and inhibit DNA synthesis, making it a potent cytotoxic agent. The compound’s reactivity with nucleophiles and its ability to form stable adducts with biomolecules are key aspects of its mechanism of action .

Comparison with Similar Compounds

    Chloroacetaldehyde: Similar in structure but lacks the oxime group.

    Chloroethanol: A reduction product of chloroacetaldehyde oxime.

    Chloroacetic acid: An oxidation product of this compound.

Uniqueness: this compound is unique due to its combination of the oxime and chloro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C2H4ClNO

Molecular Weight

93.51 g/mol

IUPAC Name

(NE)-N-(2-chloroethylidene)hydroxylamine

InChI

InChI=1S/C2H4ClNO/c3-1-2-4-5/h2,5H,1H2/b4-2+

InChI Key

JMASXNZVWWFJRF-DUXPYHPUSA-N

Isomeric SMILES

C(/C=N/O)Cl

Canonical SMILES

C(C=NO)Cl

Origin of Product

United States

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